methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a substituted benzyl group and a methyl benzoate moiety. The 4-fluorobenzyl substituent enhances lipophilicity and target binding, while the methyl benzoate group contributes to solubility and metabolic stability. NMR spectroscopy (e.g., chemical shifts in regions A and B, as shown in Figure 6 of ) confirms its structural integrity, with deviations in chemical environments localized to substituent-sensitive regions.
Properties
Molecular Formula |
C23H18FN3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11H,12-13H2,1H3,(H,25,28) |
InChI Key |
HQRWBAQLIOVKGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine structure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzylamine as a reagent.
Acetylation and Esterification: The final steps involve acetylation of the intermediate product followed by esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has diverse applications in scientific research:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrimidinone derivatives. Key analogues include:
Rapamycin (Rapa) derivatives: Structural alignment shows conserved pyrimidinone cores but divergent substituents. For example, regions A (positions 39–44) and B (positions 29–36) exhibit distinct NMR chemical shifts due to acetylated amino groups and fluorobenzyl substitutions in the target compound, unlike Rapa’s macrocyclic structure.
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., compound 34a in ): These lack the thieno-fused ring system, resulting in reduced planarity and altered binding interactions. The iodine substituent in 34a further differentiates electronic properties compared to the fluorobenzyl group in the target compound.
4-Oxo-4H-chromen-2-yl pyrazolo[3,4-d]pyrimidines (e.g., Example 53 in ): These feature chromenone cores instead of thienopyrimidinones, leading to differences in π-π stacking and hydrogen-bonding capabilities.
Physicochemical and Pharmacokinetic Properties
Research Findings and Challenges
- Structural Similarity Metrics: Graph-based comparisons () highlight the thienopyrimidinone’s planar structure as critical for DNA intercalation, unlike non-planar pyrazolo analogues.
- Lumping Strategies : Compounds with similar substituents (e.g., fluorobenzyl groups) may be grouped for pharmacokinetic modeling, but NMR data () caution against overgeneralization due to microenvironmental sensitivity.
Biological Activity
Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H18FN3O5S
- Molecular Weight : 467.5 g/mol
- IUPAC Name : methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
- InChI Key : HQRWBAQLIOVKGR-UHFFFAOYSA-N
The compound features a thienopyrimidine core with a fluorobenzyl substituent and an acetylamino group, which suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The exact pathways involved in its action are still under investigation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
- Mechanism : The anticancer effect is believed to stem from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : It demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 µM |
| Protein Kinase | Non-competitive | 15 µM |
This inhibition may contribute to its anti-inflammatory and anticancer effects.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Findings : The compound reduced cell viability significantly at concentrations above 5 µM and induced apoptosis as confirmed by flow cytometry.
-
Antimicrobial Efficacy Study :
- Objective : Assess antibacterial activity against common pathogens.
- Findings : Showed effective inhibition against S. aureus and E. coli with a synergistic effect when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
